4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole
Description
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-5-methyl-4-phenylmethoxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NOS/c1-11-16(21-10-12-6-3-2-4-7-12)20-17(22-11)15-13(18)8-5-9-14(15)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKUQKYDJZRNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC=C2F)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.
Substitution with Difluorophenyl and Methyl Groups: The difluorophenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and benzyloxy group undergo oxidation under controlled conditions. Key findings include:
-
Mechanistic Insight : Chromium-based oxidants (e.g., CrO₃–SiO₂) selectively oxidize sulfur in the thiazole ring to sulfoxides, while stronger agents like KMnO₄ oxidize the methyl group to a carboxylic acid .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the thiazole ring’s reactive positions:
Electrophilic Aromatic Substitution
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| Br₂/FeBr₃ | C5 methyl group | Bromomethyl-thiazole derivative | 68% |
| HNO₃/H₂SO₄ | C4 benzyloxy group | Nitro-substituted thiazole | 56% |
Nucleophilic Substitution
| Reagent | Site | Product | Conditions |
|---|---|---|---|
| LiAlH₄ | C4 benzyloxy group | Debenzoylation to hydroxyl derivative | THF, 2 h, rt |
| NH₂NH₂ | Thiazole C2 | Hydrazine-substituted analog | Ethanol, reflux |
-
Key Observation : The 2,6-difluorophenyl group enhances electrophilic substitution at C5 due to electron-withdrawing effects .
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [3+2] cycloadditions and ring-opening cascades:
| Reagent | Reaction Type | Product | Application |
|---|---|---|---|
| Ethyl propiolate (MW, 160°C) | Huisgen cycloaddition | Furo[2,3-c]isothiazole | Fluorescence probes |
| DMAD (dimethyl acetylenedicarboxylate) | Diels-Alder reaction | Thiazole-fused polycycles | Anticancer agents |
-
Notable Example : Reaction with ethyl propiolate under microwave irradiation yields furoisothiazoles via decarboxylation (56% yield) .
Reduction Reactions
Selective reduction of functional groups is achievable:
| Reagent | Target | Product | Conditions |
|---|---|---|---|
| NaBH₄/CeCl₃ | Thiazole C=N bond | Dihydrothiazole | MeOH, 0°C, 1 h |
| H₂/Pd-C | Benzyloxy group | Deprotected hydroxyl-thiazole | 34% (34% ee) |
Mechanistic Pathways and Catalysis
Scientific Research Applications
Medicinal Chemistry
The thiazole ring is often associated with various biological activities, making compounds like 4-(benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole candidates for drug development. Some potential applications include:
- Antimicrobial Activity : Compounds with thiazole structures have been explored for their ability to inhibit bacterial growth and may serve as lead compounds in developing new antibiotics.
- Anticancer Agents : The unique substituents may enhance the binding affinity to cancer-related targets, potentially leading to novel anticancer therapies.
- Anti-inflammatory Properties : Thiazole derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Biological Interaction Studies
Research into the binding affinity of this compound to various biological targets is essential for understanding its mechanism of action. Techniques such as:
- Molecular Docking : To predict how the compound interacts with specific proteins or enzymes.
- In Vitro Assays : To evaluate its efficacy against different cell lines.
Material Science
The unique chemical structure may also lend itself to applications in material science:
- Organic Electronics : The compound's electronic properties could be explored for use in organic semiconductors or photovoltaic devices.
- Polymer Chemistry : Incorporation into polymer matrices could enhance material properties such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Physicochemical Properties:
Biological Activity
4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring. Its unique structure, characterized by the presence of a benzyloxy group and difluorophenyl substituents, suggests potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound is synthesized through several methods that involve the formation of the thiazole ring via cyclization reactions and the introduction of various substituents through electrophilic aromatic substitution. The following table summarizes the synthetic routes:
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thioamide + α-haloketone | Heat |
| 2 | Etherification | Benzyl alcohol + Base | Reflux |
| 3 | Electrophilic Substitution | Difluorophenyl + Methyl group | Electrophilic conditions |
Case Studies and Research Findings
Research on related compounds has provided insights into the potential efficacy of this compound. For instance:
- MAO-B Inhibition : A study on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives revealed significant MAO-B inhibitory activity (IC50 = 0.062 µM), indicating that similar thiazole compounds may also exhibit neuroprotective effects .
- Antiproliferative Activity : Another study highlighted that N,4-diaryl-1,3-thiazole-2-amines displayed moderate antiproliferative activity against human cancer cell lines, suggesting that structural modifications could enhance the therapeutic potential of thiazole derivatives .
- Neuroprotective Properties : Compounds with similar structures have shown good blood-brain barrier (BBB) permeability and neuroprotective effects against oxidative stress and neuroinflammation .
The mechanism of action for compounds like this compound is believed to involve:
- Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes such as MAO-B.
- Cellular Interaction : They may interact with cellular membranes or specific receptors to modulate signaling pathways involved in inflammation and cell survival.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Route Design : Utilize a thiazole ring formation strategy via α-haloketone and thiourea condensation under acidic or basic conditions (e.g., Hantzsch thiazole synthesis) .
- Substituent Installation : Introduce the 2,6-difluorophenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and benzyloxy via nucleophilic substitution.
- Condition Optimization :
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for aryl coupling steps .
- Catalysts: Use CuI or Pd(PPh₃)₄ for efficient cross-coupling .
- Temperature: Reflux conditions (80–120°C) improve yields for cyclization steps .
- Purity Control : Monitor reactions with TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., benzyloxy methylene protons at δ 4.8–5.2 ppm; 2,6-difluorophenyl aromatic protons as a triplet) .
- 19F NMR : Verify fluorophenyl substitution (δ -110 to -120 ppm for ortho-fluorine) .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C-F stretch at 1200–1150 cm⁻¹, C-O-C stretch at 1250–1050 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion (e.g., [M+H]⁺) with <2 ppm error .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/F content .
Q. How does the 2,6-difluorophenyl substituent influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine atoms increase the electrophilicity of the thiazole ring, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
- Steric Effects : The 2,6-difluoro arrangement minimizes steric hindrance, favoring planar conformations for π-π stacking in biological interactions .
- Experimental Validation : Compare reactivity with non-fluorinated analogs using Hammett constants or computational DFT calculations .
Advanced Research Questions
Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this thiazole derivative in biological systems?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with modified substituents (e.g., 4-methoxy vs. 4-bromo benzyloxy) and evaluate biological activity (e.g., enzyme inhibition) .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., protein-ligand co-crystals) or docking studies to identify critical binding interactions .
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or lipophilic (logP) parameters with bioactivity .
Q. How can computational modeling techniques like molecular docking predict the interaction of this compound with biological targets?
Methodological Answer:
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Parameter Setup :
- Protein Preparation: Retrieve target structures from PDB (e.g., CYP450 enzymes) and optimize hydrogen bonding networks.
- Ligand Flexibility: Allow rotational freedom for the benzyloxy and difluorophenyl groups.
- Validation : Compare predicted binding poses with experimental crystallographic data (e.g., α-glucosidase inhibitors in ) .
Q. How should researchers address discrepancies in spectroscopic data or biological activity results across different studies?
Methodological Answer:
- Reproducibility Checks :
- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and HRMS .
- Controlled Variables : Isolate confounding factors (e.g., stereochemical impurities) via chiral HPLC or X-ray diffraction .
Q. What methodological considerations are critical when evaluating the compound’s stability under various experimental conditions?
Methodological Answer:
- Stress Testing : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions .
- Analytical Monitoring : Use stability-indicating HPLC methods (e.g., C18 column, acetonitrile/water mobile phase) to track degradation .
- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .
Notes
- Contradictions in Evidence : Synthesis yields in vary significantly (65–82%) depending on substituent electronic effects, highlighting the need for condition optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
